molecular formula C18H20N2O3S B2506946 Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate CAS No. 2097911-90-3

Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate

Cat. No.: B2506946
CAS No.: 2097911-90-3
M. Wt: 344.43
InChI Key: UNAJPRNBFMSLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrrolidine moieties can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.

    Pyrrolidine Derivatives: Compounds such as 1-methylpyrrolidine and 1-benzylpyrrolidine share the pyrrolidine ring structure.

    Benzoate Esters: Methyl benzoate and ethyl benzoate are simple esters of benzoic acid.

Uniqueness

Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 4-[[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-18(22)15-4-2-14(3-5-15)17(21)19-16-6-8-20(11-16)10-13-7-9-24-12-13/h2-5,7,9,12,16H,6,8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAJPRNBFMSLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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